molecular formula C11H9NO4S2 B12530211 2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid CAS No. 653588-47-7

2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid

Cat. No.: B12530211
CAS No.: 653588-47-7
M. Wt: 283.3 g/mol
InChI Key: VKQXPFZGOZEVEH-UHFFFAOYSA-N
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Description

2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid is a high-purity chemical compound intended for research and development purposes. The molecular structure, which integrates a thiazole heterocycle linked to a phenylsulfonylacetic acid group, is of significant interest in medicinal chemistry and materials science. Thiazole-containing compounds are widely investigated for their diverse biological activities and utility in constructing more complex molecular architectures. Researchers value this scaffold for its potential application in developing novel therapeutic agents, as similar structures have been explored in various pharmacological contexts . The compound is provided for Research Use Only and is not intended for diagnostic or therapeutic applications. It must not be used in humans or animals. Researchers should consult the safety data sheet (SDS) before use and handle the material with appropriate precautions in a laboratory setting.

Properties

CAS No.

653588-47-7

Molecular Formula

C11H9NO4S2

Molecular Weight

283.3 g/mol

IUPAC Name

2-[4-(1,3-thiazol-2-yl)phenyl]sulfonylacetic acid

InChI

InChI=1S/C11H9NO4S2/c13-10(14)7-18(15,16)9-3-1-8(2-4-9)11-12-5-6-17-11/h1-6H,7H2,(H,13,14)

InChI Key

VKQXPFZGOZEVEH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C2=NC=CS2)S(=O)(=O)CC(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Thiourea Derivatives

A widely reported method involves the reaction of 4-chloroacetophenone with thiourea and iodine under basic conditions (e.g., K₂CO₃ in acetonitrile) to form 2-(4-chlorophenyl)-1,3-thiazole. This approach leverages bromination and cyclization steps to yield the thiazole ring with a chlorophenyl substituent.

Reaction Scheme :
$$ \text{4-Chloroacetophenone} + \text{Thiourea} + \text{I}2 \xrightarrow{\text{K}2\text{CO}_3, \text{MeCN}} \text{2-(4-Chlorophenyl)-1,3-thiazole} $$

Key Parameters :

Parameter Value/Description
Solvent Acetonitrile
Temperature Reflux (80–85°C)
Catalyst K₂CO₃ (1–2 eq)
Yield 60–70%

Alternative Approaches

For functionalization flexibility, phosphorus sulfide (P₄S₁₀) can be used to cyclize piperidone derivatives into thiazolo-pyridine intermediates, though this method may require additional methyl group introductions.

Functionalization of the Phenyl Ring

The sulfonylacetic acid moiety is introduced at the para position relative to the thiazole substituent. Two primary strategies are employed:

Nucleophilic Aromatic Substitution

The chlorophenyl intermediate undergoes substitution with a sulfonylacetic acid nucleophile. This requires activation of the leaving group (e.g., chlorine) and optimization of reaction conditions:

Reaction Scheme :
$$ \text{2-(4-Chlorophenyl)-1,3-thiazole} + \text{ClO}2\text{CH}2\text{COOH} \xrightarrow{\text{Base}} \text{2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid} $$

Optimal Conditions :

Parameter Value/Description
Base Et₃N or DMAP (0.1–0.2 eq)
Solvent Dichloromethane
Temperature 0–25°C
Yield 50–60%

Cross-Coupling Reactions

For enhanced regioselectivity, palladium-catalyzed coupling (e.g., Suzuki or Buchwald-Hartwig) can be employed. However, this approach requires a boronic acid or amine partner, which may complicate synthesis.

Hydrolysis of Intermediates

If ester or acid chloride intermediates are used, hydrolysis ensures the final carboxylic acid group:

Procedure :

  • Ester Hydrolysis : Treat with aqueous HCl (1–2M) under reflux.
  • Acid Chloride Hydrolysis : React with water or dilute NaOH.

Example :
$$ \text{Sulfonyl Acetate} \xrightarrow{\text{H}_2\text{O, HCl}} \text{Sulfonylacetic Acid} $$

Yield : >90%

Key Research Findings

Structure-Activity Relationships

  • Thiazole Substituents : Halogens (Cl, Br) at the 3-position and methyl groups at the 4/5 positions enhance biological activity.
  • Sulfonyl Positioning : Para substitution on the phenyl ring is critical for optimal pharmacokinetics.

Optimized Conditions

Parameter Optimal Value Impact on Yield/Purity
Base Concentration 1–2 eq Et₃N Maximizes nucleophilicity
Temperature 0–25°C Minimizes side reactions
Solvent DCM or MeCN Enhances solubility

Comparative Analysis of Synthetic Routes

Method Advantages Limitations
Cyclocondensation High yield, scalable Limited functionalization
Cross-Coupling Precise regioselectivity Requires expensive catalysts
Nucleophilic Substitution Simple, cost-effective Moderate yields

Chemical Reactions Analysis

Types of Reactions

2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C11H9NO4S2C_{11}H_{9}NO_{4}S_{2} and features a thiazole ring, which is known for its diverse biological activities. The sulfonylacetic acid moiety contributes to its unique properties, making it a valuable compound in both research and industrial applications .

Antimicrobial Activity

Research indicates that 2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid exhibits significant antimicrobial properties. Studies have shown that derivatives containing thiazole structures can effectively combat various Gram-positive and Gram-negative bacteria, including resistant strains like methicillin-resistant Staphylococcus aureus (MRSA) .

  • Case Study : A recent study evaluated the antibacterial efficacy of this compound against multidrug-resistant pathogens. The results demonstrated that it had minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics like linezolid .

Anticancer Potential

The anticancer activity of this compound has been explored through various in vitro studies. It has shown cytotoxic effects against several cancer cell lines, including A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest .

  • Case Study : In a comparative study assessing the cytotoxic effects of sulfonamide derivatives on cancer cell lines, 2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid was found to significantly reduce cell viability at concentrations above 10 µM .

Mechanism of Action

The mechanism of action of 2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid involves its interaction with specific molecular targets and pathways. The compound can inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The following compounds share structural motifs with 2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid and are compared based on their synthesis, biological activity, and applications:

Compound Name Core Structure Modifications Biological Activity Key References
4-[4-(4-Substitutedphenyl)-5-substitutedthiazol-2-yl]phenylacetic acid derivatives (2a-2d) Substitutions at phenyl (R1: -H/-Cl) and thiazole (R2: -H/-Ph) Dual antibacterial-COX inhibition
Phthalylsulfathiazole Benzoic acid fused to sulfathiazole Antibacterial (sulfonamide class)
5-R-carbonylamino-1,3,4-thiadiazol-2-yl-sulfanylacetic acid derivatives Thiadiazole core with sulfanylacetic acid chain Anticonvulsant, anticancer

Detailed Analysis

4-[4-(4-Substitutedphenyl)-5-substitutedthiazol-2-yl]phenylacetic Acid Derivatives (2a-2d)

  • Structural Features : These derivatives (e.g., 2a-2d) feature a thiazole-phenyl-acetic acid backbone with halogen (-Cl) or aromatic (-Ph) substituents. The sulfonyl group in 2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid is replaced with an acetic acid moiety here.
  • Activity : Compounds 2a-2d exhibit dual antibacterial and cyclooxygenase (COX) inhibitory activity. For example, 2b (R1: -Cl) showed enhanced antibacterial potency against E. coli compared to unsubstituted analogs .

Phthalylsulfathiazole

  • Structural Features : This compound contains a thiazole-sulfonamide-phenyl core fused to a phthalic acid group. Its IUPAC name is 2-[[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]carbamoyl]benzoic acid .
  • Activity : A classic sulfonamide antibiotic, it inhibits bacterial folate synthesis. Unlike 2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid, the phthalic acid moiety limits systemic absorption, making it effective for gastrointestinal infections .

5-Substituted 1,3,4-Thiadiazol-2-yl-sulfanylacetic Acid Derivatives

  • Structural Features : These compounds replace the thiazole ring with a 1,3,4-thiadiazole core and include a sulfanylacetic acid chain.
  • Activity : Demonstrated anticonvulsant effects in rodent models and cytotoxic activity against cancer cell lines (e.g., MCF-7) due to thiol-mediated redox modulation .

Biological Activity

2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic potential based on recent research findings.

Chemical Structure and Synthesis

The chemical formula for 2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid is C₁₁H₉N₁O₄S₂. The compound is characterized by the presence of a thiazole ring, which is known for enhancing lipid solubility and tissue permeability, making it a valuable pharmacophore in drug development .

Synthesis Methods

The synthesis of 2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid typically involves reactions between arylsulfonylacetic acid hydrazides and various electrophiles. Recent studies have demonstrated that ultrasound-assisted methods yield higher purity and faster reaction times compared to traditional methods .

Anti-inflammatory Activity

One of the primary biological activities associated with 2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid is its anti-inflammatory properties. Research indicates that derivatives of this compound can inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. A study showed that compounds with specific substitutions on the benzene ring exhibited potent inhibition of COX activity, leading to reduced inflammation in animal models .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Studies have reported that derivatives of 2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole moiety can enhance antimicrobial efficacy .

Antioxidant Activity

In addition to its anti-inflammatory and antimicrobial effects, 2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid has shown promising antioxidant activity. This property is attributed to its ability to scavenge free radicals and reduce oxidative stress in biological systems .

Case Study 1: Inhibition of Prostaglandin Synthesis

A notable case study involved testing various derivatives of 2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid for their ability to inhibit prostaglandin H synthetase. The results indicated that certain structural modifications significantly enhanced inhibitory potency, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of synthesized derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli. The results demonstrated that specific substitutions on the thiazole ring led to enhanced activity against these strains, highlighting the importance of structural optimization in drug design .

Data Summary

Activity Mechanism Efficacy References
Anti-inflammatoryCOX inhibitionSignificant reduction in paw edema
AntimicrobialDisruption of bacterial cell wallEffective against Gram-positive & Gram-negative strains
AntioxidantFree radical scavengingReduces oxidative stress

Q & A

Q. What are the established synthetic routes for 2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid, and what analytical methods validate its structural integrity?

  • Methodological Answer : The synthesis typically involves cyclization of precursor thioacetates (e.g., ethyl 2-{[1-(benzylsulfanyl)-2-oxo-2-phenylethyl]amino}-2-oxoacetate) using reagents like Lawesson’s reagent, followed by oxidative chlorination to form sulfonyl chlorides. Subsequent coupling with acetic acid derivatives yields the target compound . Structural validation employs:
  • 1H NMR and IR spectroscopy to confirm functional groups (e.g., sulfonyl and thiazole moieties).
  • TLC to assess purity .
    Example protocol from a related sulfonamide synthesis:
StepReagents/ConditionsIntermediateYield
CyclizationLawesson’s reagent, toluene, refluxBenzyl 5-phenyl-1,3-thiazol-4-yl sulfide65–70%
ChlorinationCl₂, AcOH, 0°C5-Phenyl-1,3-thiazole-4-sulfonyl chloride80%

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

  • Methodological Answer :
  • 1H NMR : Peaks at δ 7.8–8.2 ppm (aromatic protons on phenyl and thiazole rings) and δ 3.5–4.0 ppm (sulfonylacetic acid protons) confirm the core structure .
  • IR : Strong absorbance at ~1150 cm⁻¹ (S=O stretching) and ~1650 cm⁻¹ (C=O from acetic acid) .
  • HPLC-MS : Quantifies purity and detects trace impurities (e.g., unreacted intermediates) .

Advanced Research Questions

Q. How can computational methods optimize the synthesis of 2-[4-(1,3-Thiazol-2-yl)phenyl]sulfonylacetic acid?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, identifying energy barriers in sulfonation or cyclization steps. For example:
  • Reaction Path Search : Simulates intermediates to prioritize experimental conditions (e.g., solvent polarity, temperature) .
  • Machine Learning : Analyzes historical reaction data to predict optimal molar ratios (e.g., thiazole:phenyl precursor) .
    A feedback loop integrating experimental yields with computational models reduces trial-and-error by ~40% .

Q. How are structure-activity relationship (SAR) studies designed for derivatives of this compound?

  • Methodological Answer : SAR involves two phases:
  • Phase 1 (Pharmacophore Identification) : Truncate the parent compound (e.g., removing the sulfonylacetic acid group) to isolate bioactive moieties. Test derivatives against target enzymes (e.g., glutaminase for anticancer activity) .
  • Phase 2 (Optimization) : Introduce substituents (e.g., methyl, halogens) to the thiazole or phenyl rings. Evaluate potency via in vitro assays (e.g., IC₅₀ in cancer cell lines) .
    Example derivative screening results:
DerivativeR GroupAntitumor Activity (IC₅₀, μM)
Parent Compound12.5
4-Fluoro-phenylF8.3
5-Methyl-thiazoleCH₃6.7

Q. How can researchers resolve contradictions in antitumor activity data across cell lines?

  • Methodological Answer : Discrepancies may arise due to cell-specific uptake mechanisms or metabolic stability. Mitigation strategies include:
  • Dose-Response Replication : Test compounds in triplicate across 60+ cell lines (e.g., NCI-60 panel) to identify outliers .
  • Mechanistic Profiling : Compare gene expression (e.g., RNA-seq) in sensitive vs. resistant cell lines to pinpoint molecular targets .
  • Metabolite Stability Assays : Use liver microsomes to assess if inactive derivatives are rapidly metabolized .

Data Analysis and Experimental Design

Q. What statistical approaches are recommended for analyzing high-throughput screening data for derivatives?

  • Methodological Answer :
  • Hierarchical Clustering : Groups derivatives by activity patterns across cell lines, highlighting structural motifs linked to efficacy .
  • ANOVA with Post Hoc Tests : Identifies significant potency differences between substituents (e.g., p < 0.05 for halogenated vs. alkyl derivatives) .

Q. How can reaction scalability challenges be addressed without compromising yield?

  • Methodological Answer :
  • Flow Chemistry : Continuous synthesis minimizes exothermic risks in sulfonation steps .
  • DoE (Design of Experiments) : Varies parameters (e.g., temperature, reagent stoichiometry) in a factorial design to identify robust conditions .

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